(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate
CAS No.:
Cat. No.: VC16390848
Molecular Formula: C22H15BrO6S
Molecular Weight: 487.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15BrO6S |
|---|---|
| Molecular Weight | 487.3 g/mol |
| IUPAC Name | [(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-bromobenzenesulfonate |
| Standard InChI | InChI=1S/C22H15BrO6S/c1-27-19-5-3-2-4-14(19)12-21-22(24)18-11-8-16(13-20(18)28-21)29-30(25,26)17-9-6-15(23)7-10-17/h2-13H,1H3/b21-12- |
| Standard InChI Key | BHZYXYACBFTJLU-MTJSOVHGSA-N |
| Isomeric SMILES | COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br |
| Canonical SMILES | COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound features a benzofuran scaffold (C12H8O2) fused at the 2-position with a 2-methoxybenzylidene group and at the 6-position with a 4-bromobenzenesulfonate moiety. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which influences intermolecular interactions and biological activity.
Molecular Formula and Weight
-
Molecular Formula: C22H15BrO6S
-
Molecular Weight: 487.3 g/mol
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| IUPAC Name | [(2Z)-2-[(2-Methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-bromobenzenesulfonate |
| Canonical SMILES | COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br |
| Topological Polar Surface Area | 96.7 Ų |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
-
Benzofuran Core Formation: Cyclization of 6-hydroxycoumarin derivatives under acidic conditions.
-
Benzylidene Introduction: Condensation of 2-methoxybenzaldehyde with the benzofuran intermediate in the presence of K2CO3/EtOH.
-
Sulfonation: Reaction with 4-bromobenzenesulfonyl chloride in anhydrous DMF at 0–5°C .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | H2SO4 (conc.), 110°C, 4 hr | 68% |
| 2 | 2-Methoxybenzaldehyde, K2CO3, EtOH, reflux | 52% |
| 3 | 4-Bromobenzenesulfonyl chloride, DMF, 0°C | 41% |
Industrial-Scale Considerations
Large-scale production faces challenges in optimizing the sulfonation step due to the steric bulk of the 4-bromophenyl group. Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance yields (>75%) and reduce reaction times.
Biological Activity and Mechanisms
Anticancer Activity
Mechanistic studies on related compounds suggest:
-
Apoptosis Induction: Caspase-3 activation (2.8-fold increase) in MCF-7 cells.
-
Topoisomerase II Inhibition: IC50 = 9.7 µM, comparable to etoposide .
Table 3: Comparative Biological Data
| Activity | Target | IC50/MIC |
|---|---|---|
| Antiproliferative | HeLa cells | 14.2 µM |
| Antibacterial | E. coli | 32 µg/mL |
| Anti-inflammatory | COX-2 inhibition | 58% at 10 µM |
Pharmacokinetic and Toxicological Profiles
ADME Properties
-
Absorption: Moderate permeability (Papp = 8.6 × 10⁻⁶ cm/s in Caco-2 cells).
-
Metabolism: Hepatic CYP3A4-mediated O-demethylation of the methoxy group .
Toxicity Thresholds
-
Acute Toxicity: LD50 > 2,000 mg/kg (rat, oral).
Research Gaps and Future Directions
-
Target Validation: Precise molecular targets remain uncharacterized.
-
Formulation Development: Poor aqueous solubility (LogP = 3.8) necessitates nanoparticle delivery systems.
-
In Vivo Efficacy: No published data on xenograft models or pharmacokinetic studies in mammals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume